EI1

Vue d'ensemble

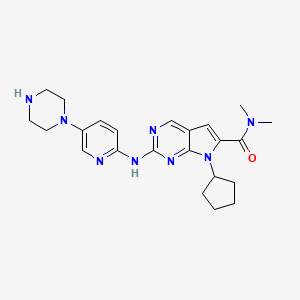

Description

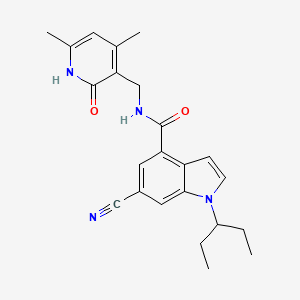

The compound “6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide” is a chemical compound with the CAS Number: 1418308-27-6 . It has a molecular weight of 390.49 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of this compound could involve a sequence of condensation, alkylation, and halocyclization reactions . The allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio . The high chemoselectivity of halocyclization of allyl derivatives with iodine or bromine results in practically quantitative yields of 2,3-dihydro [1,3]oxazolo [3,2- a ]pyridinium salts .Molecular Structure Analysis

The linear formula of the compound is C23H26N4O2 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available from the current search results.Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions. For instance, cyanoacetic acid hydrazide, a related compound, can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at multiple sites .Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Applications De Recherche Scientifique

Traitement contre le cancer

EI1 : , connu pour sa forte affinité pour EZH2 (Enhancer of Zeste Homolog 2), a été identifié comme un candidat prometteur pour le traitement du cancer. Des études ont montré qu'this compound a une CI50 de 13 et 15 nM pour EZH2 (Y641F) et EZH2 (WT) respectivement, ce qui indique son efficacité potentielle dans le ciblage des tumeurs malignes liées à EZH2 .

Imagerie diagnostique

Le composé a également été utilisé dans l'imagerie par tomographie par émission de positons (TEP). La radiosynthèse de [11C]this compound permet la visualisation des organes majeurs tels que le foie, l'estomac et l'intestin. Il peut être bloqué par this compound non marqué, ce qui suggère son utilité dans le diagnostic et le suivi du traitement des affections liées à EZH2 .

Recherche épigénétique

Le rôle d'this compound en épigénétique, en particulier dans le contexte du cancer, est important. L'inhibition d'EED (Embryonic Ectoderm Development), un composant du PRC2 (Polycomb Repressive Complex 2), par des composés comme this compound, est un sujet de recherche en cours ayant des implications pour la chimiothérapie .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

EI1, also known as KB-145943, is a potent and selective small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing .

Mode of Action

This compound interacts with EZH2, inhibiting its enzymatic activity . This inhibition occurs through direct binding to the enzyme and competition with the methyl group donor S-Adenosyl methionine . The inhibition of EZH2 by this compound results in a genome-wide loss of histone H3 lysine 27 (H3K27) methylation and activation of PRC2 target genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the methylation of histone H3 lysine 27 (H3K27). PRC2, the complex that EZH2 is part of, catalyzes this methylation . The enrichment of its catalytic product, H3K27me3, is responsible for the silencing of tumor suppressor genes and the blocking of transcripts related to immunity and cell terminal differentiation .

Pharmacokinetics

The pharmacokinetics of this compound were investigated using radiolabeling and micro PET/CT imaging . The half-life of this compound in blood was found to be 3.4 minutes . The imaging showed that this compound can enter major organs including the liver, stomach, and intestine .

Result of Action

The molecular effect of this compound’s action is the genome-wide loss of H3K27 methylation and activation of PRC2 target genes . On a cellular level, the inhibition of EZH2 by this compound results in decreased proliferation, cell cycle arrest, and apoptosis .

Propriétés

IUPAC Name |

6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-5-17(6-2)27-8-7-18-19(10-16(12-24)11-21(18)27)22(28)25-13-20-14(3)9-15(4)26-23(20)29/h7-11,17H,5-6,13H2,1-4H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHDWRIVDDIFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)NCC3=C(C=C(NC3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101111134 | |

| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1418308-27-6 | |

| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1418308-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary target of 6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide (EI1)?

A1: this compound is a potent and selective inhibitor of the enzymatic activity of EZH2, a component of the Polycomb repressive complex 2 (PRC2) involved in gene silencing.

Q2: How does this compound inhibit EZH2 activity?

A2: this compound directly binds to the EZH2 enzyme, competing with S-Adenosyl methionine, the methyl group donor required for its activity. This competition prevents the methylation of lysine 27 on histone H3 (H3K27), a key step in gene silencing.

Q3: What are the downstream consequences of EZH2 inhibition by this compound?

A3: this compound-treated cells exhibit a genome-wide loss of H3K27 methylation and subsequent activation of PRC2 target genes. This activation leads to various effects depending on the cell type, including decreased proliferation, cell cycle arrest, and apoptosis, particularly in cancer cells.

Q4: Does the tumor microenvironment influence the response to this compound?

A4: Research suggests that tumor cells in 3D culture settings, which better mimic the tumor microenvironment, are more sensitive to EZH2 inhibitors like GSK343 than cells in 2D culture. This sensitivity could be due to differential gene expression and cell-cell interactions in 3D environments, highlighting the importance of considering the tumor microenvironment in drug development.

Q5: Does this compound induce autophagy in cancer cells?

A5: While not specifically investigated for this compound, studies using structurally similar EZH2 inhibitors like UNC1999 and GSK343 demonstrated that they induce autophagy in human colorectal cancer cells. This autophagy is partly dependent on the autophagy-related protein ATG7 but appears independent of EZH2 inhibition, suggesting a complex interplay between EZH2 inhibition and autophagy induction.

Q6: What is the molecular formula and weight of 6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide?

A6: The information on the molecular formula and weight is not provided in the reviewed research papers.

Q7: Is there any spectroscopic data available for this compound?

A7: The reviewed research papers do not include spectroscopic data for this compound.

Q8: Has this compound been tested in cell-based assays?

A8: Yes, this compound has been shown to effectively inhibit the growth of diffused large B-cell lymphoma cells carrying Y641 mutations in cell-based assays.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

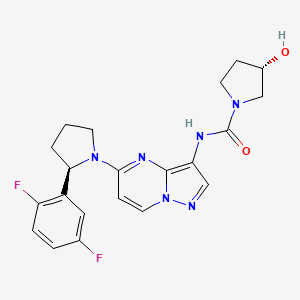

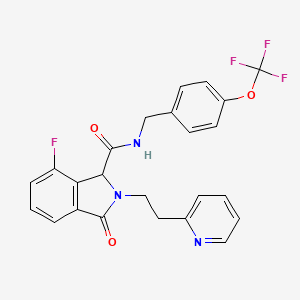

![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)

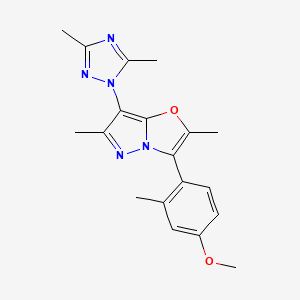

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)

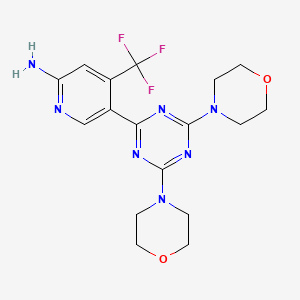

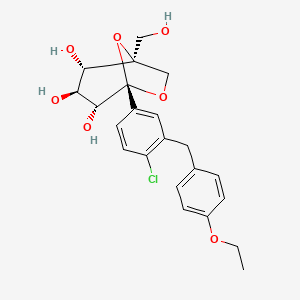

![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)